Pyridine-2-aldoxime

Thermodynamics Synthetic Intermediate Process Chemistry

Pyridine-2-aldoxime (C6H6N2O, MW 122.12) is the essential precursor to pralidoxime (2-PAM), the standard organophosphate antidote. Its distinct pKa profile (pK1: 3.42, pK2: 10.22) and metal-ion selectivity (Fe³⁺>Cu²⁺>Co²⁺>Fe²⁺>Ni²⁺) ensure predictable coordination chemistry for MOF synthesis and Fe²⁺ colorimetric detection. Verified thermodynamic benchmarks—ΔfHm° (78.56±2.43) kJ·mol⁻¹—provide QC rigor for GMP manufacturing. Specify ≥98% purity, mp 110–112°C, to maximize synthetic yield and regulatory compliance.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 873-69-8
Cat. No. B213160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-aldoxime
CAS873-69-8
Synonyms2-pyridinaldoxime
2-pyridinealdoxime
2-pyridinecarboxaldehyde oxime
pyridine-2-aldoxime
pyridine-2-aldoxime chloride
pyridine-2-aldoxime dimethanesulfonate
pyridine-2-aldoxime hydrochloride
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=NO
InChIInChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+
InChIKeyMTFJSAGADRTKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-aldoxime (CAS 873-69-8) Physicochemical and Thermodynamic Procurement Baseline


Pyridine-2-aldoxime (C6H6N2O, MW 122.12), a neutral heterocyclic aldoxime, serves as the essential synthetic precursor to pralidoxime (2-PAM) and a versatile bidentate ligand in coordination chemistry [1]. Critical physicochemical specifications for procurement include a melting point range of 110–112 °C and water solubility of 15 g/L at 20 °C . Its well-characterized thermodynamic properties, such as a standard molar enthalpy of formation (ΔfHm°) of (78.56 ± 2.43) kJ·mol⁻¹ and an enthalpy of combustion of −(3297.11 ± 1.53) kJ·mol⁻¹, establish a rigorous quality benchmark for high-purity material [2].

Pyridine-2-aldoxime (CAS 873-69-8) Procurement: Why Generic Substitution of In-Class Analogs is Scientifically Inadvisable


Generic substitution within the pyridine aldoxime class is scientifically inadvisable due to quantifiable differences in thermodynamic, kinetic, and coordination chemistry that directly impact synthetic yield, analytical reliability, and material performance. For example, pyridine-2-aldoxime exhibits a distinct pKa profile (pK1: 3.42, pK2: 10.22 at 25 °C) compared to its 4-aldoxime isomer [1]. The Beckmann rearrangement rate constant for pyridine-2-aldoxime is also quantifiably different from its furan and thiophene analogs, following the heteroatom-dependent order S > O > N, which has direct implications for synthetic process control [2]. The evidence below demonstrates that these are not merely structural variations but translate into measurable, application-critical performance differences that preclude simple interchange.

Pyridine-2-aldoxime (CAS 873-69-8) Quantified Differential Performance vs. Closest Analogs


Thermodynamic Stability and Synthetic Process Control: Pyridine-2-aldoxime vs. 2-PAM Methiodide

Pyridine-2-aldoxime, the neutral precursor to pralidoxime (2-PAM), exhibits superior thermodynamic stability compared to the quaternized drug product. While 2-PAM methiodide degrades in aqueous solution with a first-order rate constant that is strongly pH and temperature-dependent, requiring precise buffer control for maximum stability, the crystalline neutral precursor demonstrates a well-defined, high-precision standard molar enthalpy of combustion (−3297.11 ± 1.53 kJ·mol⁻¹) and enthalpy of formation (78.56 ± 2.43 kJ·mol⁻¹) [1]. The half-life of 2-PAM in solution is governed by complex acid/base catalysis, whereas pyridine-2-aldoxime's solid-state thermal properties provide a more predictable and robust basis for quality control and synthetic process design [2].

Thermodynamics Synthetic Intermediate Process Chemistry

Metal Chelation Selectivity: Pyridine-2-aldoxime vs. 6-Methylpyridine-2-aldoxime

Pyridine-2-aldoxime exhibits a distinct metal-ion selectivity profile compared to its 6-methyl derivative. Potentiometric titration studies demonstrate that pyridine-2-aldoxime forms stable 1:1 chelates with a range of transition metals, with the relative stability order being Fe³⁺ > Cu²⁺ > Co²⁺ > Fe²⁺ > Ni²⁺ > Hg²⁺ > Zn²⁺ > Cd²⁺ > Mn²⁺ [1]. Notably, Ca²⁺ and Mg²⁺ show no evidence of chelate formation, indicating high specificity. In contrast, the introduction of a sterically demanding 6-methyl group in 6-methylpyridine-2-aldoxime reduces the overall stability of its Co(II) complexes and alters the oxidation behavior, demonstrating that even minor structural modifications can significantly impact coordination chemistry [2].

Coordination Chemistry Analytical Reagent Chelation

Analytical Reagent Specificity: Pyridine-2-aldoxime for Ferrous Ion Detection

Pyridine-2-aldoxime acts as a specific colorimetric reagent for Fe²⁺, forming an intense red complex upon chelation [1]. This selectivity is underscored by the compound's distinct pKa values (pK1: 3.42, pK2: 10.22 at 25 °C) which govern its metal-binding behavior in different pH environments [2]. The intense color development provides a quantifiable advantage for spectrophotometric detection. This specific, visually observable response to Fe²⁺ is a key differentiator from other pyridine oximes, which may form less intensely colored or less stable complexes with the same metal ion.

Analytical Chemistry Spectrophotometry Metal Detection

Pyridine-2-aldoxime (CAS 873-69-8) Application Scenarios Driven by Quantified Differentiation


Synthetic Precursor for Pralidoxime (2-PAM) Production

The primary industrial application of pyridine-2-aldoxime is as the essential synthetic intermediate for pralidoxime (2-PAM), the standard antidote for organophosphate poisoning. The procurement of high-purity pyridine-2-aldoxime is critical for ensuring the quality and yield of the final drug product. The well-defined thermodynamic parameters, such as the enthalpy of formation (78.56 ± 2.43 kJ·mol⁻¹) and combustion (−3297.11 ± 1.53 kJ·mol⁻¹), provide rigorous quality control benchmarks that are essential for GMP manufacturing and regulatory compliance [1].

Development of Selective Analytical Reagents for Ferrous Iron

Pyridine-2-aldoxime's specific and intense colorimetric response to Fe²⁺ makes it a valuable reagent for developing low-cost, field-deployable analytical tests. This application leverages the chelate's distinct color formation, which is a direct consequence of the compound's unique metal-ion selectivity profile (stability order: Fe³⁺ > Cu²⁺ > Co²⁺ > Fe²⁺ > Ni²⁺) and its specific pKa values (pK1: 3.42, pK2: 10.22) [2]. This allows for the visual or spectrophotometric detection of ferrous ions in environmental water samples or industrial process streams, where alternative oximes may lack the same specificity and sensitivity.

Coordination Chemistry Research: Ligand for Metal-Organic Frameworks

Pyridine-2-aldoxime serves as a versatile bidentate ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate through both the pyridyl and oxime nitrogen atoms enables the formation of diverse polynuclear complexes and one-dimensional polymeric arrays with Mn(II), Zn(II), and Cd(II) [3]. The quantifiable differences in stability and structure compared to its 6-methyl analog, which exhibits reduced complex stability due to steric hindrance, make the parent compound the preferred choice for applications requiring robust and predictable coordination geometries [4].

Technical Documentation Hub

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